molecular formula C20H12F6O2 B15202133 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene CAS No. 67525-36-4

1,4-Bis[4-(trifluoromethyl)phenoxy]benzene

Cat. No.: B15202133
CAS No.: 67525-36-4
M. Wt: 398.3 g/mol
InChI Key: DBEALIZXNCCVBG-UHFFFAOYSA-N
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Description

1,4-Bis[4-(trifluoromethyl)phenoxy]benzene is an organic compound with the molecular formula C20H12F6O2. It is characterized by the presence of two trifluoromethyl groups attached to phenoxy groups, which are in turn connected to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis[4-(trifluoromethyl)phenoxy]benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with 4-(trifluoromethyl)phenol in the presence of a suitable base and solvent. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[4-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce quinones or other oxidized forms .

Mechanism of Action

The mechanism of action of 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[4-(trifluoromethyl)phenoxy]benzene is unique due to its combination of trifluoromethyl and phenoxy groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of advanced materials and bioactive compounds .

Properties

CAS No.

67525-36-4

Molecular Formula

C20H12F6O2

Molecular Weight

398.3 g/mol

IUPAC Name

1,4-bis[4-(trifluoromethyl)phenoxy]benzene

InChI

InChI=1S/C20H12F6O2/c21-19(22,23)13-1-5-15(6-2-13)27-17-9-11-18(12-10-17)28-16-7-3-14(4-8-16)20(24,25)26/h1-12H

InChI Key

DBEALIZXNCCVBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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